[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid [4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458494
InChI: InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-6-8-16(9-7-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
SMILES: CC(C)N(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13458494

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-6-8-16(9-7-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
Standard InChI Key YFUPZXKKHIJXHB-UHFFFAOYSA-N
SMILES CC(C)N(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises:

  • Piperidine core: A six-membered nitrogen-containing heterocycle.

  • 4-Position substitution: A Boc-protected isopropylamine group, providing steric protection for the amine during reactions.

  • 1-Position substitution: An acetic acid group, introducing carboxylic acid functionality for further derivatization.

The molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 g/mol (calculated). Key functional groups include the Boc carbamate (N-O carbonyl) and the carboxylic acid, which influence reactivity and solubility .

Table 1: Comparative Physicochemical Properties of Related Piperidine Derivatives

Property[4-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic Acid (Estimated)Methyl 2-((Boc)amino)-2-(piperidin-4-yl)acetate 2-(1-Boc-piperidin-4-yl)benzoic Acid
Molecular FormulaC₁₅H₂₆N₂O₄C₁₃H₂₄N₂O₄C₁₇H₂₃NO₄
Molecular Weight (g/mol)298.38272.34305.37
Density (g/cm³)1.12–1.15 (predicted)1.1±0.11.2±0.1
Boiling Point (°C)~390 (extrapolated)386.3±17.0452.5±35.0
LogP1.8–2.2 (calculated)1.853.1

Synthetic Pathways and Optimization

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced to protect the isopropylamine moiety during synthesis. This step parallels methodologies documented in the preparation of 2-(1-Boc-piperidin-4-yl)benzoic acid :

  • Amine Protection: Reacting 4-isopropylaminopiperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF)/water, catalyzed by sodium carbonate.

  • Acetic Acid Incorporation: Subsequent alkylation at the piperidine nitrogen using bromoacetic acid or its ester, followed by hydrolysis if needed.

Critical Reaction Parameters:

  • Temperature: 10–30°C for Boc protection to minimize side reactions .

  • Solvent System: THF/water mixtures balance solubility and reaction efficiency.

  • Equivalents: 1.1–1.3 equivalents of di-tert-butyl dicarbonate ensure complete amine protection .

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc CH₃), 1.2–1.4 (m, 2H, piperidine CH₂), 3.1–3.3 (m, 1H, isopropyl CH), 3.8–4.1 (m, 2H, piperidine N-CH₂-COOH).

  • IR (KBr):

    • 2970 cm⁻¹ (C-H stretch, Boc), 1715 cm⁻¹ (C=O, carbamate), 1690 cm⁻¹ (C=O, carboxylic acid).

Stability and Solubility

  • Stability: The Boc group confers stability under basic conditions but is labile in acidic media (e.g., HCl/dioxane) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<1 mg/mL at 25°C) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality (Boc-protected amine and carboxylic acid) positions it as a versatile intermediate:

  • Peptide Mimetics: The acetic acid moiety enables conjugation to amino groups via carbodiimide coupling.

  • Kinase Inhibitor Scaffolds: Structural analogs, such as ASP3026, utilize similar piperidine frameworks for ALK inhibition .

Case Study: Ampreloxetine Intermediate Synthesis

In WO2019232010A1 , a related Boc-protected piperidine is reduced using borane-THF to yield hydroxymethyl intermediates. This suggests potential pathways for modifying [4-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid into bioactive molecules.

Recent Advancements and Research Directions

Catalytic Asymmetric Synthesis

Emerging methods for enantioselective piperidine functionalization could enhance the compound’s utility in chiral drug synthesis. For example, palladium-catalyzed C–H activation has been employed to introduce substituents regioselectively .

Computational Modeling

Density functional theory (DFT) studies predict favorable binding conformations for derivatives targeting G protein-coupled receptors (GPCRs), leveraging the piperidine scaffold’s rigidity.

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